molecular formula C9H14N2 B6228756 octahydroindolizine-7-carbonitrile, Mixture of diastereomers CAS No. 1542372-94-0

octahydroindolizine-7-carbonitrile, Mixture of diastereomers

Cat. No. B6228756
CAS RN: 1542372-94-0
M. Wt: 150.2
InChI Key:
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Description

Octahydroindolizine-7-carbonitrile (OHI-7CN) is a naturally occurring heterocyclic compound derived from indole, which is a structural component of various alkaloids. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. OHI-7CN is a mixture of two diastereomers, which are compounds with the same chemical formula but different spatial arrangement of the atoms. This mixture can be synthesized by several methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Mannich reaction.

Mechanism of Action

The mechanism of action of octahydroindolizine-7-carbonitrile, Mixture of diastereomers is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 results in decreased production of these mediators, which leads to reduced inflammation and pain. In addition, octahydroindolizine-7-carbonitrile, Mixture of diastereomers has been shown to possess anti-oxidant and anti-cancer activities.
Biochemical and Physiological Effects
octahydroindolizine-7-carbonitrile, Mixture of diastereomers has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been demonstrated to possess anti-tumorigenic and anti-metastatic properties in various cancer cell lines. octahydroindolizine-7-carbonitrile, Mixture of diastereomers has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of octahydroindolizine-7-carbonitrile, Mixture of diastereomers is its ability to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 results in decreased production of these mediators, which leads to reduced inflammation and pain. However, there are some limitations to using octahydroindolizine-7-carbonitrile, Mixture of diastereomers in laboratory experiments. For example, it is not stable in solution and must be stored in an inert atmosphere. In addition, octahydroindolizine-7-carbonitrile, Mixture of diastereomers is not soluble in water and must be used in organic solvents.

Future Directions

The potential applications of octahydroindolizine-7-carbonitrile, Mixture of diastereomers are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of octahydroindolizine-7-carbonitrile, Mixture of diastereomers, the study of its pharmacological properties, and the development of new pharmaceuticals based on octahydroindolizine-7-carbonitrile, Mixture of diastereomers. In addition, further research is needed to better understand its mechanism of action and its potential therapeutic benefits. Lastly, further research is needed to explore the potential of octahydroindolizine-7-carbonitrile, Mixture of diastereomers as an anti-cancer agent.

Synthesis Methods

The Fischer indole synthesis is the most widely used method for the synthesis of octahydroindolizine-7-carbonitrile, Mixture of diastereomers. This method involves the condensation of a substituted aniline with an aldehyde or ketone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product. The Pictet-Spengler reaction involves the condensation of an aryl aldehyde with an amine in the presence of a base. This reaction produces an imine intermediate, which is then cyclized to form the desired product. The Mannich reaction is a three-component reaction involving an amine, an aldehyde, and a ketone. This reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product.

Scientific Research Applications

Octahydroindolizine-7-carbonitrile, Mixture of diastereomers has been extensively studied for its biological properties. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. octahydroindolizine-7-carbonitrile, Mixture of diastereomers has also been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been demonstrated to possess anti-tumorigenic and anti-metastatic properties in various cancer cell lines. octahydroindolizine-7-carbonitrile, Mixture of diastereomers has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydroindolizine-7-carbonitrile, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethyl-3-hexyne-2,5-diol", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethyl-3-hexyne-2,5-diol and ethyl acetoacetate in the presence of ammonium acetate to form 2,5-dimethyl-4-hydroxy-3,6-dioxohept-1-en-1-yl ethyl carbonate.", "Step 2: Cyclization of the above intermediate with benzaldehyde in the presence of sodium ethoxide to form 2,5-dimethyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroindolizine.", "Step 3: Conversion of the above intermediate to octahydroindolizine-7-carbonitrile, Mixture of diastereomers by reacting with acetic acid and hydrochloric acid followed by treatment with sodium bicarbonate and sodium chloride in water." ] }

CAS RN

1542372-94-0

Product Name

octahydroindolizine-7-carbonitrile, Mixture of diastereomers

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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